molecular formula C14H21O4P B14719717 Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate CAS No. 10409-55-9

Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate

Katalognummer: B14719717
CAS-Nummer: 10409-55-9
Molekulargewicht: 284.29 g/mol
InChI-Schlüssel: DJNQBPQORMJHMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate is an organophosphorus compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate typically involves the reaction of diethyl phosphite with 2-methyl-1-phenylprop-1-en-1-yl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes rigorous purification steps such as distillation or recrystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethyl phosphate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acids and their esters.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Studied for its potential as an enzyme inhibitor due to its phosphate group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Wirkmechanismus

The mechanism of action of diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate involves its interaction with molecular targets through its phosphate group. The compound can act as a phosphorylating agent, transferring its phosphate group to nucleophilic sites on target molecules. This can lead to the inhibition of enzymes or modification of other biomolecules, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl phosphate: Similar in structure but contains a triazole ring.

    Diethyl (2-oxopropyl)phosphonate: Contains a carbonyl group instead of the phenylprop-1-en-1-yl group.

Uniqueness

Diethyl 2-methyl-1-phenylprop-1-en-1-yl phosphate is unique due to its specific combination of a phenylprop-1-en-1-yl group and a diethyl phosphate group

Eigenschaften

CAS-Nummer

10409-55-9

Molekularformel

C14H21O4P

Molekulargewicht

284.29 g/mol

IUPAC-Name

diethyl (2-methyl-1-phenylprop-1-enyl) phosphate

InChI

InChI=1S/C14H21O4P/c1-5-16-19(15,17-6-2)18-14(12(3)4)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3

InChI-Schlüssel

DJNQBPQORMJHMQ-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OCC)OC(=C(C)C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.